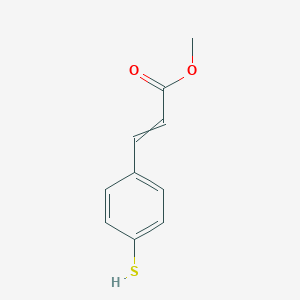

Methyl 3-(4-sulfanylphenyl)prop-2-enoate

Vue d'ensemble

Description

Les inhibiteurs de la protéine BCL6 (B-cell lymphoma 6) sont des composés conçus pour cibler et inhiber l'activité de la protéine BCL6. BCL6 est un répresseur transcriptionnel à doigt de zinc qui joue un rôle crucial dans la régulation des gènes impliqués dans la régulation du cycle cellulaire, l'apoptose et la réponse immunitaire. Il est fréquemment dysrégulé dans divers types de cancers, en particulier le lymphome diffus à grandes cellules B (DLBCL), ce qui en fait une cible importante pour l'intervention thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des inhibiteurs de BCL6 implique généralement la conception et l'optimisation de petites molécules ou de peptides qui peuvent se lier efficacement à la protéine BCL6 et inhiber sa fonction. Une approche courante est l'utilisation de la conception de médicaments basée sur la structure pour identifier et optimiser les composés qui peuvent perturber l'interaction entre BCL6 et ses corépresseurs . Par exemple, des peptides à haute affinité, des macrocycles et des inhibiteurs de petites molécules ont été développés par cette méthode .

Méthodes de production industrielle

La production industrielle d'inhibiteurs de BCL6 implique des processus de synthèse et de purification à grande échelle. Ces processus sont conçus pour garantir la production de composés de haute pureté qui répondent aux normes requises pour une utilisation clinique. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour la purification et la caractérisation de ces inhibiteurs .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de BCL6 subissent diverses réactions chimiques, notamment :

Oxydation : Certains inhibiteurs de BCL6 peuvent subir des réactions d'oxydation, ce qui peut affecter leur stabilité et leur efficacité.

Réduction : Les réactions de réduction peuvent également jouer un rôle dans la modification des inhibiteurs de BCL6, modifiant potentiellement leur affinité de liaison et leur activité.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de BCL6 comprennent :

Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Agents de substitution : Tels que les halogénures d'alkyle et les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement les composés inhibiteurs finaux de BCL6, qui sont conçus pour avoir une affinité de liaison et une spécificité élevées pour la protéine BCL6. Ces produits sont ensuite testés et optimisés pour leur potentiel thérapeutique .

Applications de la recherche scientifique

Les inhibiteurs de BCL6 ont une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisés comme outils pour étudier la structure et la fonction de la protéine BCL6 et ses interactions avec d'autres molécules.

Biologie : Employés dans la recherche pour comprendre le rôle de BCL6 dans les processus cellulaires tels que la régulation du cycle cellulaire, l'apoptose et la réponse immunitaire.

Médecine : Développés comme agents thérapeutiques potentiels pour le traitement des cancers, en particulier le lymphome diffus à grandes cellules B (DLBCL) et d'autres hémopathies malignes

Industrie : Utilisés dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant BCL6 et les voies associées

Mécanisme d'action

Les inhibiteurs de BCL6 agissent en ciblant la protéine BCL6 et en perturbant son interaction avec les complexes corépresseurs. Cette inhibition conduit à la dérépression des gènes qui sont normalement réprimés par BCL6, entraînant la réactivation des voies impliquées dans la régulation du cycle cellulaire, l'apoptose et la réponse immunitaire . Les cibles moléculaires des inhibiteurs de BCL6 comprennent la protéine BCL6 elle-même et ses corépresseurs associés, tels que NCOR, SMRT et BCOR .

Applications De Recherche Scientifique

Medicinal Chemistry

Potential as Enzyme Inhibitors:

Methyl 3-(4-sulfanylphenyl)prop-2-enoate has been identified as a promising candidate for the development of enzyme inhibitors. The sulfanyl group in its structure allows for interactions with biological targets, potentially leading to the design of new drugs aimed at various diseases. For instance, studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting its utility in cardiovascular therapies .

Case Study: Antileukotrienic Agents

Recent research has focused on synthesizing compounds related to this compound as potential antileukotrienic agents. These compounds were evaluated for their ability to inhibit arachidonic acid-induced platelet aggregation, demonstrating significant activity compared to traditional inhibitors . This highlights the compound's potential in treating inflammatory conditions.

Organic Synthesis

Versatile Intermediate:

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthesizing other functionalized compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Halides, amines | Substituted phenylprop-2-enoates |

Materials Science

Polymer Production:

The compound's ability to participate in polymerization reactions makes it useful in materials science. It can be utilized in producing polymers and resins with specific properties such as enhanced durability and chemical resistance. This application is particularly relevant for developing advanced materials used in coatings and adhesives.

Mécanisme D'action

BCL6 inhibitors function by targeting the BCL6 protein and disrupting its interaction with corepressor complexes. This inhibition leads to the derepression of genes that are normally repressed by BCL6, resulting in the reactivation of pathways involved in cell cycle regulation, apoptosis, and immune response . The molecular targets of BCL6 inhibitors include the BCL6 protein itself and its associated corepressors, such as NCOR, SMRT, and BCOR .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de BCL6 sont uniques en leur capacité à cibler spécifiquement la protéine BCL6 et à perturber sa fonction. Des composés similaires incluent :

Peptides à haute affinité : Conçus pour se lier à la protéine BCL6 avec une spécificité élevée.

Macrocycles : De grandes molécules cycliques qui peuvent inhiber efficacement l'activité de BCL6.

Inhibiteurs de petites molécules : Composés optimisés pour une affinité de liaison et une spécificité élevées pour BCL6

Comparés à ces composés similaires, les inhibiteurs de BCL6 offrent l'avantage d'être hautement spécifiques et efficaces pour cibler la protéine BCL6, ce qui en fait des candidats prometteurs pour le développement thérapeutique .

Activité Biologique

Methyl 3-(4-sulfanylphenyl)prop-2-enoate, also known as methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate, is an organic compound characterized by its unique sulfanyl group attached to a phenyl ring and a prop-2-enoate moiety. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 194.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug design aimed at various therapeutic targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the sulfanyl group, which enables it to interact with various biological targets. Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity and potentially disrupting critical biological pathways. Such interactions are crucial for understanding its therapeutic effects and guiding drug design strategies.

The mechanism of action involves the compound's ability to act as a nucleophile , allowing it to engage in Michael addition reactions with electrophilic centers in proteins. This reactivity can lead to the development of enzyme inhibitors that may have applications in treating diseases linked to dysregulated enzyme activity. The sulfanyl group enhances the compound's reactivity compared to similar compounds lacking this functional group.

Synthesis and Testing

Research has focused on synthesizing this compound using various methods, including catalytic hydrogenation and specific heterogeneous copper catalysts . In vitro studies have demonstrated its cytotoxicity and antiplatelet activity, indicating potential therapeutic applications. For instance, a study indicated that certain derivatives exhibited significant inhibition of thrombin-induced platelet aggregation, with IC50 values outperforming conventional antiplatelet agents like heparin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Contains a chlorine substituent |

| Ethyl 3-(4-methylphenyl)prop-2-enoate | C₁₁H₁₂O₂ | Features an ethyl group |

| Methyl 3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉N₂O₂ | Contains a nitro group |

| This compound | C₁₀H₁₀O₂S | Contains a sulfanyl group |

This table highlights how this compound is distinguished by its sulfanyl group, which enhances its reactivity and potential interactions within biological systems compared to other similar compounds.

Propriétés

IUPAC Name |

methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHBLFORUKMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407255 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-37-1 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.